molecular formula C20H14Cl2N4OS B3537642 2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide

2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide

Cat. No.: B3537642
M. Wt: 429.3 g/mol
InChI Key: DHGRZFWMAADGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide is a useful research compound. Its molecular formula is C20H14Cl2N4OS and its molecular weight is 429.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.0265376 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

CBKinase1_005359, also known as CBKinase1_017759, Z220326802, BRD-K06891953-001-01-6, or 2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide, is a compound that primarily targets the isoforms of the casein kinase 1 (CK1) family . CK1 isoforms are known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with its targets, the CK1 isoforms, by binding to their active sites. This interaction can lead to the phosphorylation of key regulatory molecules, which can result in changes in various cellular processes

Biochemical Pathways

The action of CBKinase1_005359 affects multiple biochemical pathways. By phosphorylating key regulatory molecules, CK1 isoforms regulate signaling pathways critically involved in tumor progression . These pathways include cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .

Pharmacokinetics

Kinase inhibitors generally have moderate to high clearance, undergo extensive metabolism in the liver primarily via cytochrome p450 (cyp) enzymes, and are excreted in feces and urine

Result of Action

The molecular and cellular effects of CBKinase1_005359’s action are primarily related to its ability to regulate key signaling pathways through the phosphorylation of key regulatory molecules. This can lead to changes in cell cycle, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . These changes can have significant effects on cell survival and tumorigenesis .

Properties

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4OS/c21-13-8-9-15(16(22)10-13)19-24-20(26-25-19)28-11-18(27)23-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGRZFWMAADGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NNC(=N3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide
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2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide
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2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide
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2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide
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2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide
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2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.